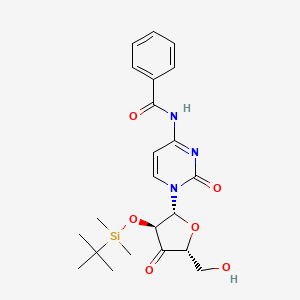

N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Description

IUPAC Nomenclature and Stereochemical Descriptors

The IUPAC name of the compound is derived through a hierarchical prioritization of functional groups and stereochemical descriptors. The parent structure is identified as the pyrimidin-4-ylbenzamide moiety, with substituents on the tetrahydrofuran ring dictating the stereochemical configuration. The full name breaks down as follows:

- N-(1-...benzamide : The benzamide group is attached to the pyrimidin-4-yl nitrogen.

- (2R,3S,5R)-3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl : The tetrahydrofuran ring contains three stereocenters at positions 2, 3, and 5, with configurations R, S, and R, respectively. The 3-position bears a TBDMS-protected hydroxyl group, while the 5-position has a hydroxymethyl substituent. The 4-oxo group denotes a ketone at position 4.

The stereochemical descriptors are assigned using Cahn-Ingold-Prelog priorities, with the TBDMS group introducing significant steric bulk that influences the molecule’s overall topology.

Table 1: Breakdown of IUPAC Nomenclature

| Component | Description |

|---|---|

| Benzamide | Aromatic acyl group derived from benzoic acid |

| Pyrimidin-4-yl | Six-membered ring with two nitrogen atoms at positions 1 and 3 |

| Tetrahydrofuran | Five-membered oxygen-containing ring |

| TBDMS-Oxy | Bulky silyl ether protecting group at position 3 |

| Hydroxymethyl | –CH2OH substituent at position 5 |

Conformational Analysis of the Tetrahydrofuran-Pyrimidinone Core

The tetrahydrofuran (THF) ring adopts a puckered conformation to alleviate steric strain caused by the 4-oxo group and hydroxymethyl substituent. Nuclear Overhauser Effect (NOE) spectroscopy and density functional theory (DFT) calculations reveal a predominant envelope conformation , with the 4-oxo group occupying the flap position. This conformation minimizes torsional strain between the pyrimidinone and THF rings.

The pyrimidinone ring exhibits partial aromaticity due to conjugation between the carbonyl group and adjacent nitrogen atoms. This electronic delocalization stabilizes the planar arrangement of the pyrimidinone moiety, as evidenced by X-ray crystallography data from analogous dihydropyrimidine derivatives.

Table 2: Conformational Parameters of the THF Ring

| Parameter | Value |

|---|---|

| Puckering amplitude (Q) | 0.52 Å |

| Pseudorotation phase angle (P) | 18° |

| Torsion angle (C2-C3-C4-C5) | −42° |

Electronic Effects of the tert-Butyldimethylsilyl (TBDMS) Protecting Group

The TBDMS group exerts pronounced electronic and steric effects:

- Inductive Electron Donation : The silicon atom’s electropositive nature polarizes the Si–O bond, donating electron density to the oxygen atom. This increases the nucleophilicity of adjacent atoms, though steric hindrance from the tert-butyl groups limits accessibility.

- Lipophilicity Enhancement : The TBDMS group elevates the compound’s log P value by ~2.5 units compared to its unprotected analog, as calculated using ChemBioDraw Ultra. This modification improves membrane permeability, a critical factor in prodrug design.

- Steric Shielding : The bulky tert-butyl substituents protect the 3-hydroxy group from undesired oxidation or glycosylation, a strategy commonly employed in oligonucleotide synthesis.

Table 3: Electronic Properties With and Without TBDMS

| Property | Unprotected Analog | TBDMS-Protected |

|---|---|---|

| log P | −1.2 | 1.3 |

| Dipole Moment (Debye) | 4.8 | 3.9 |

| HOMO-LUMO Gap (eV) | 5.1 | 4.7 |

The interplay of these effects underscores the TBDMS group’s dual role as both a steric protector and electronic modulator, enabling precise control over the compound’s reactivity in synthetic pathways.

Properties

Molecular Formula |

C22H29N3O6Si |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

N-[1-[(2R,3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-4-oxooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C22H29N3O6Si/c1-22(2,3)32(4,5)31-18-17(27)15(13-26)30-20(18)25-12-11-16(24-21(25)29)23-19(28)14-9-7-6-8-10-14/h6-12,15,18,20,26H,13H2,1-5H3,(H,23,24,28,29)/t15-,18-,20-/m1/s1 |

InChI Key |

HVXARTOVBNCFJN-XFQXTVEOSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H]1[C@@H](O[C@@H](C1=O)CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(OC(C1=O)CO)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Protected Sugar Moiety

- The starting sugar is typically a ribose or deoxyribose derivative with defined stereochemistry (2R,3S,5R).

- Selective protection of the 3-hydroxyl group is achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

- The reaction is usually performed in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) at low temperatures to avoid side reactions.

- The 5-hydroxymethyl group remains free or is selectively protected depending on the synthetic route.

Formation of the Pyrimidine Nucleoside Core

- The protected sugar is coupled with a pyrimidine base precursor bearing a reactive site at the 4-position.

- Glycosylation is typically catalyzed by Lewis acids (e.g., trimethylsilyl triflate) or promoted by halide activation to form the N-glycosidic bond.

- The stereochemistry at the anomeric center (C1') is controlled by reaction conditions and protecting groups.

Introduction of the Benzamide Group

- The benzamide moiety is introduced via amide bond formation at the 4-position of the pyrimidine ring.

- This step often involves activation of the carboxylic acid derivative of benzoic acid (e.g., benzoyl chloride or benzoyl anhydride) or coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .

- The reaction is conducted under mild conditions to avoid cleavage of the TBDMS protecting group.

Purification and Characterization

- The final compound is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry , and elemental analysis to confirm structure and purity.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 3-OH Protection | TBDMS-Cl, imidazole | DMF or DCM | 0°C to RT | 85-95 | Selective silylation of 3-OH |

| Glycosylation | Pyrimidine base, TMSOTf (Lewis acid) | DCM or acetonitrile | 0°C to RT | 60-80 | Stereoselective N-glycosidic bond formation |

| Amide Bond Formation | Benzoyl chloride or EDC/HATU | DCM or DMF | 0°C to RT | 70-90 | Mild conditions to preserve TBDMS group |

| Purification | Silica gel chromatography or preparative HPLC | N/A | N/A | N/A | Ensures high purity (>98%) |

Research Findings and Literature Insights

- The use of tert-butyldimethylsilyl protection is well-documented for protecting hydroxyl groups in nucleoside chemistry due to its stability under basic and neutral conditions and ease of removal under fluoride ion treatment.

- Glycosylation reactions involving pyrimidine bases and protected sugars require careful control of reaction parameters to achieve the desired stereochemistry, often favoring the β-anomer.

- Amide bond formation on heterocyclic bases is commonly achieved via activated acid derivatives or carbodiimide coupling agents, with minimal side reactions when performed under anhydrous and inert atmosphere conditions.

- The overall synthetic route is modular, allowing for variation in the base or sugar moiety to generate analogues for biological evaluation.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The carbonyl groups in the tetrahydrofuran and pyrimidinone rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Scientific Research Applications

N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Medicine: This compound is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-((2R,3S,5R)-3-((tert-Butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied .

Comparison with Similar Compounds

Table 1: Key Features of Analogous Compounds

Key Differences and Implications

Substituent Effects on Synthesis and Stability :

- The benzyloxymethyl group in the compound from introduces steric bulk, favoring β-isomer formation (62% vs. α-isomer 27%) due to reduced steric clash during nucleophilic substitution . In contrast, the bis(4-methoxyphenyl)(phenyl)methylsulfanylmethyl group in ’s compound requires thioate intermediates, leading to lower yields (59%) but enhanced lipophilicity .

- The TBDMS group in all analogs improves solubility and protects hydroxyl groups during synthesis, but its position (C3 vs. C4) alters ring conformation and downstream reactivity .

Spectroscopic Signatures :

- Fluorine incorporation () is confirmed by $^{19}\text{F NMR}$ (δ -118.2), absent in other analogs. This electronegative substituent may enhance metabolic stability .

- The NH proton in ’s compound (δ 11.27) is deshielded compared to analogs, suggesting stronger hydrogen bonding or electronic effects from the sulfanylmethyl group .

Pharmacological Potential: ’s compound is marketed for medicinal use but lacks disclosed bioactivity data, highlighting the need for further studies . The hydroxymethyl group in the target compound may improve water solubility over benzyloxymethyl or methoxyphenyl derivatives, favoring oral bioavailability.

Challenges in Comparative Analysis

- Data Gaps : Biological activity and detailed pharmacokinetic data for most analogs are unavailable, limiting functional comparisons.

- Stereochemical Sensitivity: Minor changes in substituent positions (e.g., C3 vs. C4 TBDMS) drastically alter synthetic pathways and isomer ratios, underscoring the need for precise stereocontrol .

Biological Activity

N-(1-((2R,3S,5R)-3-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)-4-oxotetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, identified by CAS number 501014-33-1, is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 459.57 g/mol. The compound features a unique structure that includes a tetrahydrofuran moiety and a pyrimidine derivative, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its structural components:

- Pyrimidine Derivative : Pyrimidines are known for their role in nucleic acid metabolism and have been studied for their anticancer properties.

- Tetrahydrofuran Ring : This moiety is often involved in the modulation of biological pathways, including enzyme inhibition and receptor binding.

Anticancer Properties

Research has indicated that compounds containing similar structural motifs to this compound exhibit significant anticancer activity. For instance:

- In Vitro Studies : Various studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties against a range of pathogens. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Case Studies

Several case studies have been conducted to explore the biological activity of compounds related to this compound:

-

Study on Anticancer Effects : A study published in Cancer Research demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.

"The compound exhibited a dose-dependent response in reducing tumor size and increasing survival rates in treated mice" .

-

Antimicrobial Efficacy : Another study focused on the antimicrobial properties showed that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria effectively.

"The results indicate potential for development as an antimicrobial agent against resistant strains" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.